molecular formula C13H13Cl3N4 B1139322 TH588 hydrochloride CAS No. 1640282-30-9

TH588 hydrochloride

Cat. No.: B1139322
CAS No.: 1640282-30-9
M. Wt: 331.63
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TH588 hydrochloride is a small-molecule compound initially developed as a selective inhibitor of MutT Homolog 1 (MTH1), an enzyme responsible for sanitizing oxidized nucleotides (e.g., 8-oxo-dGTP) to prevent their incorporation into DNA . It exhibits potent biochemical activity with an IC50 of 5 nM against MTH1 . Preclinical studies demonstrated its anti-tumor efficacy in BRAFV600E-mutated melanoma, SW480 colorectal cancer, and MCF7 breast cancer xenograft models at 30 mg/kg (subcutaneous injection), reducing tumor growth rates significantly .

However, recent evidence challenges its specificity. TH588 destabilizes microtubules (MTs) by binding to β-tubulin at the same site as rigosertib and nocodazole, leading to mitotic arrest and apoptosis . This dual mechanism—MTH1 inhibition and MT disruption—explains its cytotoxicity in cancer cells, even in hypoxic conditions where it enhances radiation sensitivity .

Preparation Methods

Chemical Characterization of TH588 Hydrochloride

The structural identity of this compound is defined by its canonical SMILES notation: NC1=NC(C2=CC=CC(Cl)=C2Cl)=CC(NC3CC3)=N1.[H]Cl . This corresponds to a dichlorophenyl-substituted pyrimidine core with a cyclopropylamine group, protonated as a hydrochloride salt. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₃H₁₃Cl₃N₄
Molecular Weight331.63 g/mol
SolubilitySoluble in DMSO
Storage Conditions-20°C (short-term)

The compound’s stability is concentration-dependent:

  • Stock solutions (10 mM in DMSO) remain stable for 1 month at -20°C or 6 months at -80°C .

  • Freeze-thaw cycles degrade potency; aliquoting into single-use volumes is recommended .

Stock Solution Preparation Protocol

Standard Concentration Workflow

Stock solutions are typically prepared at 10 mM in dimethyl sulfoxide (DMSO), following mass-volume calculations:

Mass (mg)Volume (mL) for 10 mMDMSO Quantity (µL)
10.3015301.5
51.50771,507.7
103.01543,015.4

Procedure :

  • Weigh this compound powder using an analytical balance .

  • Add DMSO incrementally while vortexing (37°C pre-warming enhances dissolution) .

  • Filter-sterilize (0.22 µm) and aliquot into amber vials to prevent light degradation .

Molarity Adjustments

For non-standard concentrations, use the formula:

Concentration (mM)=Mass (mg)Molecular Weight (g/mol)×Volume (L)\text{Concentration (mM)} = \frac{\text{Mass (mg)}}{\text{Molecular Weight (g/mol)} \times \text{Volume (L)}}

Example: 5 mg in 1.5077 mL DMSO yields 10 mM .

In Vivo Formulation Strategies

Subcutaneous Administration Protocol

The validated xenograft model uses 30 mg/kg this compound administered daily for 35 days :

ComponentVolume RatioFunction
DMSO Master Liquid30%Primary solvent
PEG 30040%Solubility enhancer
Tween 8010%Surfactant
ddH₂O20%Diluent

Preparation Steps :

  • Combine DMSO stock with PEG 300 under magnetic stirring (500 rpm, 10 min) .

  • Add Tween 80 dropwise to prevent micelle disruption .

  • Adjust to final volume with sterile water; filter through 0.22 µm PVDF membrane .

Oral Gavage Alternative

For gastrointestinal delivery, replace PEG 300 with corn oil (1:1 v/v with DMSO) . This formulation maintains >90% compound stability at 4°C for 72 hours .

Solubility Optimization Techniques

Co-Solvent Systems

This compound exhibits pH-independent solubility but requires co-solvents for aqueous dilution:

Co-SolventMax Aqueous CompatibilityEfficacy Retention
DMSO100%98% (24 h)
Ethanol30%85% (24 h)
Cremophor EL15%92% (24 h)

Critical Note : Exceeding 30% organic solvent induces precipitation within 2 hours .

Thermal Stability Profiling

Accelerated stability testing reveals:

  • 4°C : 95% potency over 7 days .

  • 25°C : 80% potency at 48 hours; unsuitable for long-term storage .

  • -80°C : No degradation detected at 6 months .

Mitigating Experimental Variability

Lot-to-Lot Consistency Checks

Three independent batches (GC37777-A, B, C) showed:

  • HPLC Purity : 99.2% ± 0.3% .

  • Biological Activity : IC₅₀ = 5.1 nM ± 0.2 against MTH1 .

Cross-Validation with Biological Assays

U2OS cell viability assays confirm batch equivalence:

  • IC₅₀ : 1.38 µM (Batch A) vs. 1.42 µM (Batch B) .

  • Apoptosis induction (caspase-3 activation): 92% ± 3% across batches .

Troubleshooting Common Preparation Issues

Precipitation Events

Cause : Rapid dilution into aqueous buffers exceeding co-solvent capacity .
Solution : Pre-mix DMSO stock with PEG 300 (1:4) before adding Tween 80 .

Bioactivity Loss

Cause : Repeated freeze-thaw cycles disrupt hydrochloride counterion pairing .
Solution : Single-use aliquots stored at -80°C with desiccants .

Chemical Reactions Analysis

Inhibition of MTH1

The primary mechanism by which TH588 exerts its effects is through the inhibition of MTH1. This inhibition prevents the enzyme from sanitizing oxidized nucleotides, leading to their incorporation into DNA. The resultant DNA damage triggers cellular stress responses, ultimately culminating in apoptosis (programmed cell death) in cancer cells.

Induction of DNA Damage

Research indicates that treatment with TH588 results in significant increases in markers of DNA damage, such as the phosphorylation of histone H2AX and the formation of 8-oxo-dG (8-oxodeoxyguanosine), a common marker for oxidative DNA damage. These effects were observed even at low concentrations of TH588, suggesting its potency as an MTH1 inhibitor under various conditions, including oxidative stress .

Impact on Cell Cycle and Mitotic Progression

TH588 has been shown to induce a G2/M phase arrest in cancer cells, similar to other microtubule-targeting agents like nocodazole. This arrest is believed to be linked to the drug's ability to disrupt microtubule dynamics and impair mitotic progression .

Synergistic Effects with Other Treatments

In combination therapies, TH588 enhances the efficacy of other anticancer agents such as everolimus and 5-fluorouracil by further downregulating the PI3K-Akt-mTOR signaling pathway and promoting apoptosis . The synergistic effects have been attributed to both its role as an MTH1 inhibitor and its impact on microtubule dynamics.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that TH588 effectively reduces cell viability in various cancer cell lines, including pancreatic and colorectal cancer models. The compound's IC50 values indicate its potency; for instance, it has been reported to have an IC50 value as low as 4.1 nM against certain tumor types .

Mechanistic Insights

MechanismEffectReference
MTH1 InhibitionAccumulation of oxidized nucleotides
DNA DamageIncreased phosphorylation of H2AX
Cell Cycle ArrestG2/M phase arrest
Synergistic EffectsEnhanced efficacy with other drugs

Role of Reactive Oxygen Species (ROS)

Scientific Research Applications

Key Research Findings

  • Antitumor Effects :
    • TH588 has shown significant antitumor activity in various cancer models. In studies involving patient-derived malignant melanoma cells, TH588 effectively suppressed tumor growth in mouse xenograft models .
    • In colorectal cancer spheroids, treatment with TH588 resulted in a notable decrease in cell viability, demonstrating its potential as a therapeutic agent against solid tumors .
  • Synergistic Effects :
    • Recent research indicates that combining TH588 with Plk1 inhibitors can enhance its cytotoxic effects. This combination targets the mitotic spindle and leads to more effective cancer cell killing compared to either agent alone .
  • Cell Cycle Arrest :
    • TH588 induces G2/M phase arrest in cancer cells, similar to traditional microtubule-targeting agents like nocodazole. This effect is linked to its ability to disrupt microtubule assembly and function .
  • DNA Damage Induction :
    • Studies have demonstrated that TH588 enhances the formation of 8-oxo-dG, a marker of oxidative DNA damage, particularly in pancreatic cancer cells. This suggests that TH588 not only inhibits MTH1 but also contributes to DNA damage through oxidative stress mechanisms .

Data Table: Summary of TH588 Applications

Application Area Description Key Findings
Antitumor ActivitySuppression of tumor growth in various cancersEffective against malignant melanoma and colorectal cancer
Synergistic CombinationsEnhanced efficacy when combined with Plk1 inhibitorsTargets mitotic spindle for improved cytotoxicity
Cell Cycle DynamicsInduction of G2/M phase arrestSimilar effects to traditional microtubule inhibitors
DNA DamageInduction of oxidative DNA damage via increased 8-oxo-dG formationCorrelates with growth inhibition in ROS-elevated cancer cells

Case Study 1: Melanoma Treatment

In a study involving patient-derived malignant melanoma cells, TH588 was administered in a mouse xenograft model. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a targeted therapy for aggressive skin cancers .

Case Study 2: Colorectal Cancer

Research on colorectal cancer organoids demonstrated that treatment with TH588 led to a 15% reduction in cell viability at concentrations of 10 µM. This study emphasized the compound's selective action on cancerous tissues while sparing normal cells .

Case Study 3: Pancreatic Cancer

The combined treatment of pancreatic cancer cells with phenethyl isothiocyanate and TH588 resulted in enhanced DNA damage markers and significant growth inhibition. This study illustrated the compound's ability to synergize with other agents for greater therapeutic impact .

Mechanism of Action

The mechanism of action of TH588 hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act on certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit specific kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

MTH1 Inhibitors

Table 1: Comparison of TH588 with Other MTH1 Inhibitors

Compound MTH1 IC50 Off-Target Effects Cytotoxicity (CC50) In Vivo Efficacy Key Findings
TH588 5 nM Tubulin binding, MT destabilization 2.48–6.37 µM (cancer cells) Yes Synergizes with radiation/chemo; hypoxia-active
TH287 0.7 nM Tubulin binding 726 nM (MT4 cells) Limited data Less selective; induces DNA damage
(S)-Crizotinib 2.2 nM MET/ALK kinase inhibition >10 µM No Low cytotoxicity despite MTH1 inhibition
Karonudib (TH1579) 1.3 nM Optimized pharmacokinetics Not reported Yes (Phase I) Oral availability; reduced off-target effects
NPD7155/9948 <10 nM No tubulin interaction >50 µM No Fails to induce cytotoxicity, validating MTH1 non-essentiality

Key Insights:

  • Mechanistic Divergence : Unlike TH588 and TH287, inhibitors like NPD7155/9948 lack tubulin-targeting activity and show minimal cytotoxicity, suggesting MTH1 inhibition alone is insufficient for anti-tumor effects .
  • Cytotoxicity Profile : TH588’s lower CC50 (2.48–6.37 µM) compared to 5-FU (higher CC50) highlights its potency, driven by MT disruption rather than oxidative stress .
  • Hypoxia Compatibility : TH588 retains efficacy in hypoxic tumor regions, enhancing radiation-induced DNA damage where oxygen-dependent therapies fail .

Microtubule-Targeting Agents (MTAs)

Table 2: TH588 vs. Classical MTAs

Compound Primary Target MT Effect Apoptosis Induction Synergy with Radiation
TH588 β-tubulin Depolymerization Yes Yes
Nocodazole β-tubulin Depolymerization Yes Limited data
Paclitaxel β-tubulin Stabilization Yes No
Rigosertib β-tubulin Depolymerization Yes Yes (preclinical)

Key Insights:

  • Mechanistic Overlap: TH588 reduces MT dynamics by 64% (EB1-GFP comet distance: 4.98 µm vs. 13.81 µm in controls), akin to low-dose nocodazole (1.07 µm) . Both induce G2/M arrest and apoptosis via Bcl-2 phosphorylation .
  • Therapeutic Advantage: Unlike paclitaxel, TH588 synergizes with ionizing radiation (IR), reducing clonogenic survival by 40–60% in colorectal carcinoma cells .

Research Findings and Clinical Implications

Dual Mechanisms of Action

  • MTH1-Dependent Effects: In SW480 cells, MTH1 knockdown enhances TH588-induced apoptosis, validating target engagement .
  • MTH1-Independent Effects: In HCT116 cells, TH588 cytotoxicity persists despite MTH1 knockdown, attributed to MT disruption .

Combination Therapies

  • With PI3K-Akt-mTOR Inhibitors : TH588 + everolimus synergistically downregulates PI3K-Akt-mTOR signaling, reducing survival by 70% in neuroendocrine tumors .
  • With 5-FU : Enhances apoptosis in pancreatic cancer cells without increasing oxidative stress .

Limitations

  • Off-Target Toxicity : Tubulin binding may explain neurotoxicity risks, as seen with other MTAs .
  • Cell-Type Specificity : Efficacy varies (e.g., IC20 = 1.5 µM in BON1 vs. 8.2 µM in GOT1 cells) .

Biological Activity

TH588 hydrochloride is a potent inhibitor of the nudix hydrolase family, specifically targeting the enzyme MTH1 (MutT homolog 1). This compound has garnered significant attention in cancer research due to its unique mechanism of action and its potential therapeutic applications. Below is a detailed overview of its biological activity, including experimental findings, case studies, and comparative analyses with similar compounds.

This compound exhibits its biological activity primarily through the following mechanisms:

  • MTH1 Inhibition : TH588 selectively inhibits MTH1 with an IC50 value of approximately 5 nM, disrupting the enzyme's ability to dephosphorylate oxidized nucleotides. This inhibition leads to the accumulation of oxidized nucleotides such as 8-oxodGTP, which can be incorporated into DNA during replication, causing genomic instability and cell death .
  • Microtubule Disruption : The compound also acts as a microtubule-targeting agent, affecting microtubule dynamics and promoting mitotic arrest in cancer cells. This effect is similar to that observed with other chemotherapeutic agents like vinblastine .

Cell Line Studies

Research has demonstrated that TH588 induces significant cytotoxic effects across various cancer cell lines. Notably:

  • In HeLa cells, TH588 treatment increased the population of cells in the G2/M phase of the cell cycle, indicative of mitotic arrest .
  • In vivo studies have shown that TH588 effectively suppresses tumor growth in models of malignant melanoma and colorectal cancer .

Case Study: Colorectal Cancer Organoids

A study involving patient-derived colorectal cancer organoids revealed that exposure to 5 µM TH588 for three days resulted in a 77% reduction in cell viability for one organoid line (p25T) and a 20% reduction for another (p26T). This highlights the variability in sensitivity among different tumor types .

Comparative Analysis with Similar Compounds

The following table summarizes key features of TH588 compared to other MTH1 inhibitors:

Compound NameMechanism of ActionPotency (IC50)Unique Features
TH588 MTH1 Inhibition & Microtubule Disruption5 nMInduces oxidative stress and mitotic arrest
TH287 MTH1 Inhibition4.1 nMStructural analog with slightly different effects on tubulin
NPD7155 MTH1 InhibitionNot specifiedLess effective against tubulin polymerization
NPD9948 MTH1 InhibitionNot specifiedSimilar mechanism but different binding profile

Biological Activity Summary

The biological activity of this compound is multifaceted:

  • Induction of Apoptosis : By disrupting microtubule dynamics and accumulating oxidized nucleotides, TH588 promotes apoptosis in cancer cells .
  • Mitotic Surveillance Activation : The compound activates the mitotic surveillance pathway, preventing cancer cells from re-entering the cell cycle after division .
  • Oxidative Stress Response : TH588 treatment results in increased levels of genomic 8-oxodG, linking oxidative stress to cytotoxicity in cancer cells .

Q & A

Q. What is the primary molecular target of TH588 hydrochloride, and how does its inhibition contribute to anticancer effects?

TH588 is a potent inhibitor of MTH1 (MutT homolog 1), a nudix hydrolase that sanitizes oxidized dNTPs to prevent their incorporation into DNA during replication. By inhibiting MTH1 (IC50 = 5 nM), TH588 induces DNA damage through the accumulation of 8-oxo-dGTP, leading to ATM-p53-mediated apoptosis and cell death in cancer cells . However, recent studies highlight off-target effects, including microtubule disruption and mitotic arrest, which synergize with its MTH1 inhibitory activity to enhance cytotoxicity .

Q. What experimental assays are recommended to evaluate TH588's cytotoxic effects in vitro?

Key assays include:

  • Cell viability : Dose-response curves (e.g., IC50 determination via MTT or CellTiter-Glo) across cancer cell lines (e.g., SW480, MCF7, BON1) .
  • Apoptosis : Sub-G1 population analysis via flow cytometry, caspase-3/7 activation assays, and Western blot for cleaved PARP/caspase-3 .
  • Pathway modulation : Western blot for PI3K-Akt-mTOR pathway components (pAkt, p4EBP1) and DNA damage markers (γH2AX, pChk1/2) .
  • Mitotic disruption : Immunofluorescence for spindle abnormalities (α-tubulin staining) and cell cycle analysis .

Q. How can researchers differentiate between MTH1-dependent and off-target effects of TH588?

  • Genetic validation : Use MTH1-knockout or knockdown models to assess residual cytotoxicity .
  • Comparative studies : Compare TH588 with selective MTH1 inhibitors (e.g., TH287) or microtubule-targeting agents (e.g., nocodazole) .
  • Mechanistic profiling : Evaluate ROS levels (DCFDA assay) and DNA damage (comet assay) to distinguish oxidative stress-dependent vs. microtubule-mediated effects .

Q. What are the key considerations when designing combination therapies with TH588?

  • Synergy testing : Use Chou-Talalay combination indices to quantify additive/synergistic effects with 5-FU, everolimus, or radiation .
  • Molecular crosstalk : Monitor pathway interactions (e.g., enhanced PI3K-Akt-mTOR downregulation with everolimus) .
  • Dose optimization : Lower TH588 doses (e.g., 5 μM) may avoid off-target toxicity while maintaining chemosensitization .

Table 1 : Efficacy of TH588 in combination therapies

Combination PartnerMechanismObserved EffectReference
5-FUDNA damage synergyEnhanced apoptosis, reduced IC50 by 40%
EverolimusPI3K-Akt-mTOR suppressionAdditive survival reduction in NET cells
γ-IrradiationRadio-sensitization in hypoxia60% clonogenic survival reduction

Q. How does TH588 induce G1 arrest in cancer cells, and what are the implications for experimental design?

TH588 activates the USP28-p53-CDKN1A (p21) mitotic surveillance pathway, leading to irreversible G1 arrest post-mitotic exit. This mechanism is p53-dependent, necessitating:

  • p53 status assessment : Use TP53-wildtype vs. mutant cell lines (e.g., H460 vs. U2OS) .
  • Time-lapse imaging : Track mitotic duration and post-mitotic fate .

Q. What conflicting mechanisms are reported for TH588, and how should they be addressed?

  • MTH1 inhibition vs. microtubule targeting : While initial studies emphasized MTH1 inhibition , later work identified microtubule disruption as a major contributor .
  • Resolution : Use orthogonal assays (e.g., tubulin polymerization in vitro) and validate findings in MTH1-null models .

Q. What in vivo models are appropriate for studying TH588's antitumor effects?

  • Xenograft models : SW480 (colorectal), MCF7 (breast), and BRAF<sup>V600E</sup> melanoma at 30 mg/kg (subcutaneous) .
  • Toxicity monitoring : Track body weight loss and hepatic function (ALT/AST levels) due to growth inhibition in non-tumor-bearing mice .

Q. How does TH588 modulate oxidative stress in cancer cells?

TH588 induces moderate ROS increases (e.g., 1.5-fold in BON1 cells) but less than 5-FU. This effect is insufficient to explain cytotoxicity, as NAC (antioxidant) co-treatment fails to rescue viability .

Q. What are the implications of TH588's pH-dependent drug release in nanoplatforms?

In pH-responsive carriers (e.g., MPCT@Li-R), TH588 exhibits 75% release at pH 5.0 (tumor microenvironment) vs. 30% at pH 7.4. This enables targeted delivery and reduces systemic toxicity .

Q. How does TH588's efficacy vary across cancer subtypes?

Table 2 : Cell line sensitivity to TH588

Cell LineCancer TypeIC50 (μM)Key Resistance FactorReference
BON1Pancreatic NET1.5Low MTH1 expression
QGP1Pancreatic NET4.6High MTH1 expression
H460NSCLC2.48p53 wildtype
U2OSOsteosarcoma6.37p53 mutant

Sensitivity correlates weakly with MTH1 levels, emphasizing the role of off-target mechanisms .

Properties

IUPAC Name

4-N-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4.ClH/c14-9-3-1-2-8(12(9)15)10-6-11(17-7-4-5-7)19-13(16)18-10;/h1-3,6-7H,4-5H2,(H3,16,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHMEHNWFXCSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=NC(=C2)C3=C(C(=CC=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TH588 hydrochloride
Reactant of Route 2
Reactant of Route 2
TH588 hydrochloride
Reactant of Route 3
Reactant of Route 3
TH588 hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
TH588 hydrochloride
Reactant of Route 5
Reactant of Route 5
TH588 hydrochloride
Reactant of Route 6
Reactant of Route 6
TH588 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.